![molecular formula C12H16N4O4 B14209207 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 832103-06-7](/img/structure/B14209207.png)
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound with the molecular formula C12H16N4O4 It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, which is further substituted with two nitro groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the nitration of N-[2-(pyrrolidin-1-yl)ethyl]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 4 positions of the aniline ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is utilized in studies investigating the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitroaniline: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
N-[2-(Pyrrolidin-1-yl)ethyl]aniline: Lacks the nitro groups, resulting in different reactivity and applications.
2,4-Diamino-N-[2-(pyrrolidin-1-yl)ethyl]aniline:
Uniqueness
2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is unique due to the combination of the electron-withdrawing nitro groups and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
832103-06-7 |
|---|---|
Molekularformel |
C12H16N4O4 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2,4-dinitro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H16N4O4/c17-15(18)10-3-4-11(12(9-10)16(19)20)13-5-8-14-6-1-2-7-14/h3-4,9,13H,1-2,5-8H2 |
InChI-Schlüssel |
LATMAJBYYKDENT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)

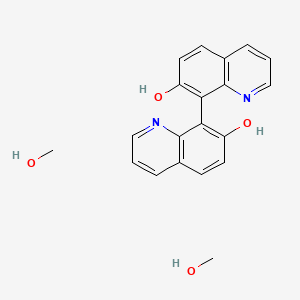
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
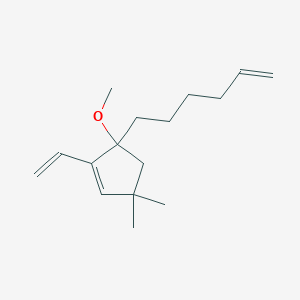
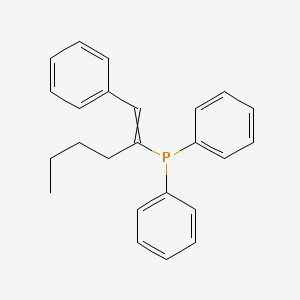
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
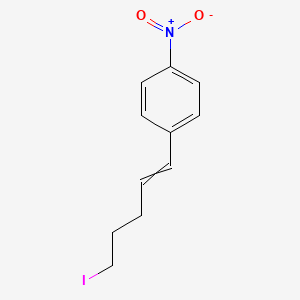
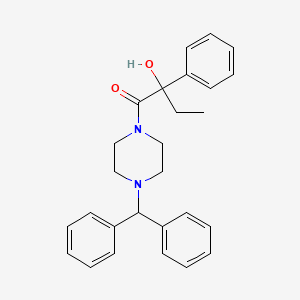
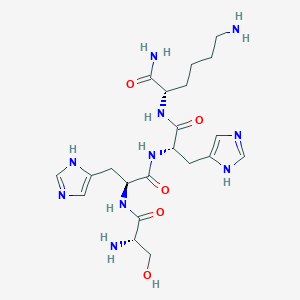

![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

